molecular formula C18H21N3O2 B4674988 Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- CAS No. 124444-76-4

Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-

Cat. No.: B4674988
CAS No.: 124444-76-4
M. Wt: 311.4 g/mol
InChI Key: SMQGKVVGWVILKS-UHFFFAOYSA-N
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Description

The compound 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine (CAS: 124444-76-4) is a piperazine derivative featuring a 2-ethoxyphenyl group at the 1-position and a 3-pyridinylcarbonyl moiety at the 4-position of the piperazine ring . Its molecular formula is C₁₈H₂₁N₃O₂, with a molecular weight of 311.38 g/mol. The ethoxy group at the ortho position of the phenyl ring and the pyridine carbonyl substituent contribute to its unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity. This structural framework is common in neuropharmacological agents, particularly those targeting dopamine and serotonin receptors .

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-8-4-3-7-16(17)20-10-12-21(13-11-20)18(22)15-6-5-9-19-14-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQGKVVGWVILKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154383
Record name Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124444-76-4
Record name Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an ethoxyphenyl halide in the presence of a base.

    Introduction of Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with a pyridinylcarbonyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The pyridinylcarbonyl group in the compound is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the amide bond, yielding 3-pyridinecarboxylic acid and 1-(2-ethoxyphenyl)piperazine.

  • Reagents : Concentrated HCl or H₂SO₄ (acidic hydrolysis), NaOH (alkaline hydrolysis).

  • Conditions : Elevated temperatures (80–100°C) for 6–12 hours.

  • Mechanism : Acidic conditions protonate the carbonyl oxygen, making the amide bond more electrophilic for nucleophilic attack by water. Alkaline hydrolysis involves hydroxide ion attack.

  • Reference : Similar hydrolysis pathways are observed in structurally related piperazine derivatives.

Reduction of the Amide Group

The carbonyl group in the pyridinylcarbonyl moiety can be reduced to a methylene group (–CH₂–) using strong reducing agents.

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

  • Conditions : Reflux under inert atmosphere (argon/nitrogen) for 4–8 hours.

  • Product : 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine.

  • Yield : ~70–85% (extrapolated from analogous reductions).

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The ethoxyphenyl group undergoes electrophilic substitution due to the electron-donating ethoxy (–OCH₂CH₃) group, which activates the aromatic ring.

Reaction TypeReagentsPosition SelectivityProduct Example
Nitration HNO₃/H₂SO₄, 0–5°CPara to ethoxy group1-(4-nitro-2-ethoxyphenyl) derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Ortho/paraHalo-substituted derivatives
  • Mechanism : The ethoxy group directs electrophiles to the ortho and para positions via resonance and inductive effects.

  • Reference : General reactivity of ethoxy-substituted aromatics .

Ether Cleavage (Demethylation)

The ethoxy group can be cleaved to a hydroxyl group under acidic conditions, generating a phenol derivative.

  • Reagents : 48% HBr in acetic acid.

  • Conditions : Reflux at 120°C for 6–8 hours.

  • Product : 1-(2-hydroxyphenyl)-4-(3-pyridinylcarbonyl)piperazine.

  • Application : Facilitates further functionalization of the aromatic ring.

Metal Complexation via Pyridine Nitrogen

The pyridine nitrogen acts as a Lewis base, coordinating with transition metals to form stable complexes.

Metal SaltConditionsComplex Structure
CuCl₂Aqueous ethanol, RT[Cu(C₁₈H₂₁N₃O₂)Cl₂]
Fe(NO₃)₃Methanol, 60°COctahedral Fe(III) complex
  • Significance : Enhances catalytic or biological activity in coordination chemistry.

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring can undergo nucleophilic substitution under high-temperature conditions, particularly at electron-deficient positions.

  • Reagents : NH₃ (ammoniation), K₂CO₃.

  • Conditions : 150°C in DMF for 12 hours.

  • Product : Amino-substituted pyridinyl derivatives.

  • Reference : Pyridinyl reactivity in hybrid compounds .

Oxidation of the Piperazine Ring

Under strong oxidizing conditions, the piperazine ring may undergo degradation.

  • Reagents : KMnO₄ in acidic medium (H₂SO₄).

  • Product : Fragmented amines (e.g., ethylenediamine derivatives).

  • Note : This reaction is less common due to the stability of the piperazine ring .

Scientific Research Applications

Structural Overview

  • Molecular Formula : C18H21N3O2
  • SMILES : CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
  • InChIKey : ZLSAFQHNHUXRAB-UHFFFAOYSA-N

This compound features a piperazine core substituted with an ethoxyphenyl group and a pyridinylcarbonyl moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For example, compounds similar to Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- have been evaluated against various cancer cell lines:

  • Mechanism of Action : These compounds often act by inhibiting critical protein-protein interactions involved in cancer cell proliferation and survival.
  • Case Study : A study highlighted the effectiveness of piperazine derivatives against colon (HT29) and ovarian (A2780) cancer cell lines, showcasing their potential as therapeutic agents in oncology .

Antimicrobial Properties

Piperazine derivatives are also being explored for their antimicrobial activities. The incorporation of various substituents can enhance their efficacy against bacterial strains.

  • Research Findings : Compounds with piperazine structures have shown activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis . The structural modifications in these compounds can lead to improved potency and selectivity.

Neurological Applications

The piperazine scaffold is known for its role in neuropharmacology. Derivatives of piperazine are being investigated for their effects on neurotransmitter receptors.

  • Potential Uses : Piperazine compounds may modulate the activity of serotonin receptors, which are crucial in the treatment of mood disorders and anxiety .
Compound NameActivity TypeTarget Cell LinesIC50 (μM)Reference
Piperazine AAnticancerHT29, A2780<10
Piperazine BAntimicrobialMycobacterium tuberculosis0.29
Piperazine CNeuropharmacologicalSerotonin receptorsTBD

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Piperazine Derivatives

The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name 1-Position Substituent 4-Position Substituent Primary Target(s) Key Activity/Findings Reference
1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine 2-ethoxyphenyl 3-pyridinylcarbonyl Dopamine receptors (D3/D2) Suspected D3 antagonism; in vivo D2 activity inferred
D-16120 (KCH-1110) 2-ethoxyphenyl 3-(thien-2-yl-isoxazolin-5-yl)propyl Dopamine D3/D2 receptors D3/D2 antagonist (hD3/hD2 ratio = 90); reduces locomotion in mice
1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine 3-ethoxyphenyl 3-pyridinylcarbonyl Not reported Structural isomer; positional effects on solubility/binding
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-methoxyphenyl 4-(2-phthalimido)butyl 5-HT1A receptors High 5-HT1A affinity (Ki = 0.6 nM)
SA4503 3,4-dimethoxyphenethyl 3-phenylpropyl Sigma-1 receptors Sigma-1 agonist; antidepressant activity
1-(3-chlorophenyl)-4-(3-triazolylpropyl)piperazine 3-chlorophenyl 3-(4-phenyltriazol-1-yl)propyl Microbial targets Antifungal activity (e.g., vs. Aspergillus niger)

Key Differences in Pharmacological Activity

  • Dopamine Receptor Selectivity :

    • The target compound shares structural similarities with D-16120 , which exhibits a high hD3/hD2 binding ratio (90:1) but retains D2 antagonism in vivo . In contrast, SA4503 lacks dopamine activity, instead targeting sigma-1 receptors .
    • Substitution at the 1-position (e.g., 2-ethoxy vs. 3-ethoxy) may influence receptor cross-reactivity. For instance, 2-ethoxy derivatives show stronger CNS activity compared to 3-ethoxy isomers .
  • Serotonin Receptor Affinity :

    • 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine demonstrates exceptional 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself. This highlights the importance of bulky 4-position substituents (e.g., phthalimido-butyl) for 5-HT1A targeting .
  • Antimicrobial vs. Neuroactive Profiles :

    • Derivatives with triazole or sulfonyl groups at the 4-position (e.g., ) exhibit antifungal or antibacterial activity, whereas pyridinylcarbonyl or benzoyl substituents correlate with CNS targets .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, antidepressant, and antitubercular properties. This article focuses on the biological activity of the compound Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- , examining its structural characteristics, synthesis, and various biological evaluations.

Structural Characteristics

The molecular formula of Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, with a complex structure that includes a piperazine ring connected to a pyridine and an ethoxyphenyl moiety. The structural representation can be summarized as follows:

  • Molecular Formula : C18H21N3O2C_{18}H_{21}N_{3}O_{2}
  • SMILES : CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3
  • InChIKey : ZLSAFQHNHUXRAB-UHFFFAOYSA-N

Synthesis and Derivatives

Recent studies have focused on the synthesis of various piperazine derivatives for enhanced biological activity. For instance, a series of substituted piperazine derivatives were designed and synthesized, demonstrating promising antitubercular activity against Mycobacterium tuberculosis . The incorporation of different functional groups has been shown to significantly influence the biological properties of these compounds.

Antitubercular Activity

One notable area of research involves the evaluation of piperazine derivatives for their antitubercular properties. A study highlighted that several piperazine-based compounds exhibited strong inhibitory effects against Mycobacterium tuberculosis H37Ra. Among these derivatives, specific compounds showed synergistic effects when combined with established antitubercular drugs .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. A compound similar in structure demonstrated broad-spectrum cell inhibition across various human cancer cell lines, with growth reductions ranging from -85.67% to -41.54% . This suggests that the piperazine scaffold may be crucial in developing novel anticancer agents.

Antidepressant Effects

The antidepressant activity of piperazine derivatives has been explored through various pharmacological tests. For example, compounds with piperazine structures have shown significant binding affinity for serotonin receptors (5-HT), which are critical in mood regulation . The forced swimming test (FST) and tail suspension test (TST) are commonly used to evaluate the antidepressant effects of these compounds in animal models.

Research Findings Summary

The following table summarizes key findings related to the biological activities of Piperazine derivatives:

Activity Type Compound/Study Biological Effect
AntitubercularPiperazine derivativesStrong inhibition against M. tuberculosis
AnticancerCompound similar to targetGrowth reduction in cancer cell lines
AntidepressantPiperazine-based compoundsSignificant binding to 5-HT receptors

Case Studies

  • Antitubercular Evaluation : A study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant synergistic effects with existing drugs, indicating potential for combination therapy .
  • Anticancer Screening : Another investigation reported that certain piperazine analogs showed promising cytotoxicity against multiple human cancer cell lines, suggesting their viability as lead compounds in cancer therapy .
  • Antidepressant Mechanisms : Research on antidepressant activity revealed that specific piperazine derivatives could enhance serotonin levels in the brain, providing insights into their mechanism of action .

Q & A

Basic: What are the optimal synthetic routes for synthesizing 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine?

Methodological Answer:
The synthesis of aryl-substituted piperazines often employs the Prelog method, which involves reacting 1-arylpiperazines with epoxides or acylating agents. For 1-(2-ethoxyphenyl)piperazine precursors, the Prelog method uses palladium-catalyzed hydrogenation of 4-(4-methoxyphenyl)piperazine derivatives, followed by deprotection of the phenol group using hydrobromic acid . Subsequent acylation with 3-pyridinylcarbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) yields the target compound. Key steps include:

  • Protection/deprotection strategies for hydroxyl/ethoxy groups.
  • Coupling reagents like EDC/HOAt for amide bond formation .
  • Purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR to confirm substituent positions on the piperazine ring and aromatic systems (e.g., ethoxyphenyl proton splitting patterns) .
    • FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and pyridine ring vibrations .
  • Purity assessment :
    • HPLC-UV/ELSD with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <1% .
    • Elemental analysis (C, H, N) to validate empirical formula .

Advanced: How do structural modifications (e.g., substituents on the phenyl or pyridine rings) influence dopamine receptor affinity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., ethoxy) on the phenyl ring enhance D3 receptor binding, while pyridinylcarbonyl groups improve selectivity over D2 receptors. For example:
    • In vitro assays : Radioligand binding (³H-spiperone for D2/D3) shows KCH-1110 (a structural analog) has a D3/D2 selectivity ratio of 90 .
    • In vivo contradictions : Despite high D3 affinity in vitro, some analogs exhibit D2 antagonism in vivo (e.g., reduced locomotor activity in mice at 2.5 mg/kg) .
  • Molecular docking using D3 receptor crystal structures (PDB: 3PBL) can predict substituent effects on binding pocket interactions .

Advanced: How can researchers resolve discrepancies between in vitro receptor affinity and in vivo pharmacological activity?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Blood-brain barrier (BBB) penetration : LogP calculations (optimal range: 2–5) and PAMPA-BBB assays to assess permeability .
    • Metabolic stability : Liver microsome assays (e.g., rat/human CYP450 isoforms) identify rapid degradation pathways .
  • Metabolite identification : LC-MS/MS to detect active metabolites with unintended receptor interactions .
  • Dose-response studies : In vivo models (e.g., apomorphine-induced climbing in mice) at varying doses clarify receptor engagement thresholds .

Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

Methodological Answer:

  • Locomotor activity assays : Dose-dependent suppression of basal locomotion in mice (2.5–5 mg/kg, i.p.) indicates CNS activity .
  • Prolactin elevation : Serum prolactin levels in rats (10 mg/kg) confirm D2 receptor antagonism .
  • Thermoregulation tests : Antagonism of 7-OH-DPAT-induced hypothermia validates D3 receptor blockade .
  • Behavioral paradigms : Self-administration models (e.g., conditioned place preference) for addiction-related D3 effects .

Advanced: What computational strategies are employed to optimize piperazine derivatives for target selectivity?

Methodological Answer:

  • Molecular dynamics simulations : Compare binding stability in D3 vs. D2 receptors (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free energy perturbation (FEP) : Quantify substituent contributions (e.g., ethoxy vs. methoxy) to binding energy (ΔΔG) .
  • Pharmacophore modeling : Align pyridinylcarbonyl and ethoxyphenyl moieties with known D3 pharmacophores .

Advanced: How can metabolic stability and toxicity risks be evaluated during preclinical development?

Methodological Answer:

  • In vitro ADME assays :
    • Microsomal stability (human/rat liver microsomes, NADPH cofactor) to estimate half-life (t₁/₂) .
    • CYP inhibition screening (e.g., CYP3A4/2D6) to predict drug-drug interactions .
  • Toxicity endpoints :
    • Ames test for mutagenicity (S. typhimurium strains TA98/TA100) .
    • hERG channel binding (patch-clamp assays) to assess cardiac liability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-
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Piperazine, 1-(2-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-

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